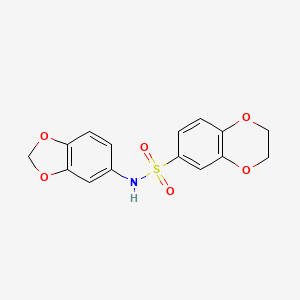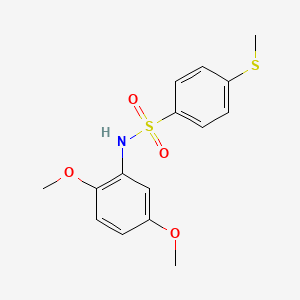
N-(2,5-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-(methylthio)benzenesulfonamide, commonly known as "DOMS," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of DOMS is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and receptors. For example, DOMS has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. DOMS has also been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
DOMS has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. DOMS has also been shown to exhibit anti-inflammatory properties, which can help to reduce inflammation in various tissues. In addition, DOMS has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DOMS in lab experiments is that it is a synthetic compound that can be easily prepared in large quantities. This makes it a cost-effective alternative to natural compounds that may be difficult to obtain in large quantities. However, one of the limitations of using DOMS in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DOMS. One area of research is the development of novel synthetic methods for preparing DOMS and related compounds. Another area of research is the investigation of the potential therapeutic applications of DOMS, particularly in the treatment of inflammatory and cancerous conditions. Finally, further research is needed to fully understand the mechanism of action of DOMS and its effects on various biological systems.
Méthodes De Synthèse
DOMS is a synthetic compound that can be prepared using various methods. One of the most commonly used methods is the reaction of 2,5-dimethoxyaniline with methanesulfonyl chloride and methyl mercaptan in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DOMS.
Applications De Recherche Scientifique
DOMS has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DOMS has also been investigated for its ability to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and nicotinic acetylcholine receptors.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-19-11-4-9-15(20-2)14(10-11)16-22(17,18)13-7-5-12(21-3)6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKINSFQHMMKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

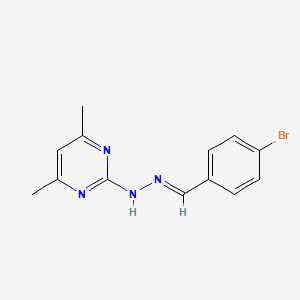
![2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)
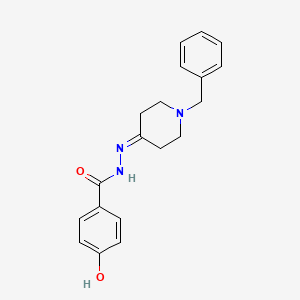

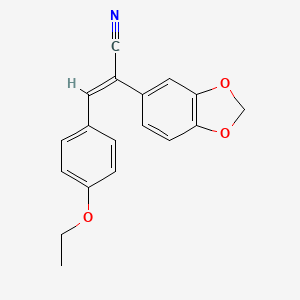
![5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol](/img/structure/B5837978.png)
![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid](/img/structure/B5837991.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5837992.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
